Etheroleate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Etheroleic acid can be synthesized through the enzymatic conversion of hydroperoxy fatty acids. For instance, the microsomal fraction of garlic bulbs contains a divinyl ether synthase that catalyzes the conversion of (9Z,11E,13S)-13-hydroperoxy-9,11-octadecadienoic acid into etheroleic acid . The reaction conditions typically involve the use of specific hydroperoxides and the enzyme divinyl ether synthase, which exhibits regio- and stereospecificity .
Industrial Production Methods: Industrial production of etheroleic acid is not widely documented, but it can be inferred that large-scale synthesis would involve the optimization of the enzymatic process used in laboratory settings. This would include the cultivation of garlic or other suitable plant sources, extraction of the enzyme, and controlled reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions: Etheroleic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxylipins.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Etheroleic acid can participate in nucleophilic substitution reactions, particularly under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic conditions with reagents like hydrochloric acid or sulfuric acid facilitate substitution reactions.
Major Products:
Oxidation: Formation of various oxylipins.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Ether derivatives with different substituents.
Scientific Research Applications
Etheroleic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of divinyl ethers and their reactions.
Industry: It is used in the production of specialized organic acids for the pharmaceutical and food industries.
Mechanism of Action
Etheroleic acid exerts its effects through the formation of oxylipins, which are signaling molecules involved in various physiological processes. The enzyme divinyl ether synthase catalyzes the conversion of hydroperoxy fatty acids to etheroleic acid, which then participates in signaling pathways related to plant defense and stress responses . The molecular targets include specific receptors and enzymes involved in these pathways.
Comparison with Similar Compounds
Colneleic Acid: Another divinyl ether fatty acid with similar biosynthetic pathways.
Linoleic Acid: A precursor to etheroleic acid, involved in similar biochemical processes.
Uniqueness: Etheroleic acid is unique due to its specific double bond configuration and the presence of an ether linkage, which distinguishes it from other fatty acids. Its role in the formation of oxylipins and involvement in plant defense mechanisms further highlight its distinct properties .
Properties
Molecular Formula |
C18H29O3- |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoate |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/p-1/b11-9-,16-13+,17-14+ |
InChI Key |
NQNHRHWFZHFAAH-XSWVPMOFSA-M |
Isomeric SMILES |
CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)[O-] |
Synonyms |
(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid 12-(1'-hexenyloxy)-9,11-dodecadienoic acid etheroleic acid |
Origin of Product |
United States |
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